N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE
Description
This compound is a benzothiazole-oxazole hybrid featuring a 4,7-dimethoxy-substituted benzothiazole core linked to a 3-methyl-1,2-oxazole moiety via a carboxamide bridge. The dimethylaminopropyl side chain and hydrochloride salt enhance solubility and bioavailability, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S.ClH/c1-12-11-15(27-21-12)18(24)23(10-6-9-22(2)3)19-20-16-13(25-4)7-8-14(26-5)17(16)28-19;/h7-8,11H,6,9-10H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQLILFZOLWATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the isoxazole ring: This step involves the reaction of the benzo[d]thiazole intermediate with suitable reagents to form the isoxazole ring.
Attachment of the dimethylamino propyl group: This is usually done through nucleophilic substitution reactions.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anti-Tubercular Activity
Recent studies indicate that benzothiazole derivatives exhibit significant anti-tubercular properties. For instance, compounds similar to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride have shown promising results in inhibiting Mycobacterium tuberculosis. In vitro assays have demonstrated that certain derivatives possess minimal inhibitory concentrations (MIC) comparable to established anti-tubercular drugs like isoniazid (INH) .
Anti-Cancer Potential
The compound's structure suggests potential activity against various cancer cell lines. Benzothiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. In particular, studies have focused on the compound's efficacy against breast and lung cancer models, revealing mechanisms involving the modulation of cell cycle progression and apoptosis pathways .
Case Studies and Research Findings
Several case studies highlight the effectiveness of benzothiazole derivatives:
Mechanism of Action
The mechanism of action of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Protein Binding: It may interact with proteins, altering their structure and function.
Cellular Signaling: The compound may modulate cellular signaling pathways, affecting various cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structural uniqueness lies in its 4,7-dimethoxy-benzothiazole and 3-methyl-oxazole groups, differentiating it from analogs in , which feature benzothiazole-3-carboxamides with thiazolidinone rings and halogenated aryl substituents (e.g., chlorophenyl, difluorophenyl). Key differences include:
- Substituent Effects : The methoxy groups in the target compound may increase lipophilicity compared to halogenated analogs like N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) .
- Solubility: The dimethylaminopropyl group and hydrochloride salt likely improve aqueous solubility relative to neutral carboxamides in .
Pharmacological Potential
The target compound’s dimethoxy groups and oxazole ring could enhance binding to hydrophobic enzyme pockets, but empirical data is needed to confirm this hypothesis.
Key Research Findings and Implications
- Substituent-Driven Activity : Halogenated aryl groups (e.g., in 4g, 4h) correlate with antimicrobial activity, while methoxy groups (target compound) may favor kinase targeting due to increased hydrophobicity .
- Solubility Advantage : The hydrochloride salt in the target compound likely improves pharmacokinetics compared to neutral analogs in .
- Synthetic Challenges : Lower yields in (e.g., 37% for 4i) suggest that steric hindrance from substituents complicates synthesis, a factor that may also apply to the target compound .
Biological Activity
N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H21N3O2S
- Molecular Weight : 295.4 g/mol
- CAS Number : 1105188-35-9
The compound exhibits various biological activities attributed to its unique structural features, particularly the benzothiazole and oxazole moieties. These functional groups are known to interact with biological targets involved in several pathways:
- Antioxidant Activity : The benzothiazole structure is associated with antioxidant properties, which may help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as iNOS and COX-2, suggesting potential anti-inflammatory applications .
- Neuroprotective Properties : The dimethylamino group may enhance the compound's ability to cross the blood-brain barrier, indicating possible neuroprotective effects.
1. Antioxidant and Anti-inflammatory Effects
A study highlighted that related benzothiazole compounds significantly reduced levels of nitric oxide and pro-inflammatory cytokines in RAW264.7 macrophages. This suggests that this compound may exert similar effects by modulating inflammatory pathways .
2. Neuroprotective Effects
Research indicates that benzothiazole derivatives can exhibit neuroprotective effects by reducing neuronal apoptosis and enhancing cell viability in models of neurodegeneration. The potential for this compound to act on neuroinflammatory pathways could be significant for treating conditions such as Alzheimer's disease .
Case Study 1: In Vivo Efficacy in Zebrafish Models
In a study evaluating various benzamide derivatives for their biological activity, compounds similar to this compound demonstrated significant toxicity against zebrafish embryos at certain concentrations. This highlights the need for further toxicity assessments to establish safe dosage levels for potential therapeutic use .
Case Study 2: Pharmacokinetics and Bioavailability
Another investigation focused on the pharmacokinetic properties of related compounds revealed favorable absorption and distribution profiles. These findings suggest that modifications in the chemical structure could enhance bioavailability and therapeutic efficacy .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivative A | Benzothiazole ring with methoxy groups | Anti-inflammatory |
| Benzothiazole Derivative B | Contains oxazole moiety | Neuroprotective |
| N-(4,7-Dimethoxy) Compound | Dimethylamino substitution | Antioxidant |
Q & A
What are the standard synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Basic Research Question
The compound is synthesized via multi-step reactions involving benzothiazole and oxazole precursors. A typical approach involves coupling a functionalized benzothiazole derivative (e.g., 4,7-dimethoxy-1,3-benzothiazol-2-amine) with an oxazole-carboxamide intermediate under amide-forming conditions. Key steps include:
- Amide Coupling : Use of coupling agents like HATU or EDCI in anhydrous DMF or DCM .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purification : Flash chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol-DMF mixtures) to isolate the final product .
Methodological Optimization :
To improve yields, systematically vary:
- Catalysts : Test bases like triethylamine or K₂CO₃ to deprotonate intermediates .
- Temperature : Conduct reactions at 0–25°C to minimize side reactions .
- Stoichiometry : Adjust molar ratios of precursors (1:1 to 1:1.2) to drive completion .
Which analytical techniques are most effective for characterizing purity and structural integrity?
Basic Research Question
Rigorous characterization requires complementary techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., benzothiazole methoxy groups at δ 3.8–4.0 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and rule out adducts .
Advanced Consideration :
For ambiguous spectral data (e.g., overlapping NMR signals), use 2D NMR (COSY, HSQC) or X-ray crystallography to resolve stereochemical uncertainties .
How can researchers determine the solubility profile of this compound for in vitro assays?
Basic Research Question
Solubility impacts biological testing. A stepwise protocol includes:
Solvent Screening : Test solubility in DMSO (stock solutions), water, ethanol, and PBS buffer.
Quantitative Analysis : Use UV-Vis spectroscopy at λ_max (e.g., 270–300 nm for benzothiazole moieties) to measure saturation concentrations .
Stability Assessment : Monitor solubility over 24–72 hours to detect precipitation or degradation .
What strategies address low yields in the final coupling step?
Advanced Research Question
Low yields often stem from steric hindrance or poor nucleophilicity. Mitigation strategies:
- Activating Agents : Replace EDCI with HATU or PyBOP to enhance coupling efficiency .
- Microwave-Assisted Synthesis : Apply controlled heating (80–100°C, 30 min) to accelerate kinetics .
- Protecting Groups : Temporarily protect dimethylamino or methoxy groups to reduce side reactions .
How should contradictory data between NMR and mass spectrometry be resolved?
Advanced Research Question
Contradictions may arise from impurities or isomerization. Steps include:
Repetition : Re-run analyses under identical conditions.
Complementary Techniques : Use IR spectroscopy to validate functional groups (e.g., amide C=O at ~1650 cm⁻¹) .
Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) .
What in silico approaches predict this compound’s biological activity?
Advanced Research Question
Computational methods guide target identification:
- Docking Studies : Use AutoDock Vina to model interactions with kinases or GPCRs, leveraging the benzothiazole scaffold’s affinity for hydrophobic pockets .
- QSAR Modeling : Train models on analogs (e.g., benzothiazole-oxazole hybrids) to predict IC₅₀ values .
- ADMET Prediction : Tools like SwissADME estimate permeability (LogP) and metabolic stability .
How can stability under physiological conditions be evaluated?
Advanced Research Question
Assess stability for drug development:
pH Variability : Incubate the compound in buffers (pH 2–8) and monitor degradation via HPLC .
Temperature Stress : Store at 4°C, 25°C, and 40°C for 1–4 weeks to simulate shelf life .
Light Exposure : Test photodegradation under UV/visible light (ICH Q1B guidelines) .
What are the key considerations for scaling up synthesis from mg to g scale?
Advanced Research Question
Scale-up challenges include heat dissipation and purification. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
